

Ertapenem's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide

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Compound of Interest

Compound Name: Ertapenem

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Introduction

Ertapenem is a parenteral carbapenem antibiotic belonging to the beta-lactam class. It is distinguished by a long serum half-life that allows for once-daily dosing.[1] **Ertapenem** exhibits a broad spectrum of activity against many Gram-positive and Gram-negative aerobes and anaerobes.[1] This guide provides an in-depth analysis of **ertapenem**'s in vitro activity against clinically relevant Gram-positive bacteria, presenting quantitative data, detailed experimental methodologies, and a visual representation of the susceptibility testing workflow.

In Vitro Activity of Ertapenem Against Gram-Positive Aerobes

Ertapenem demonstrates potent activity against methicillin-susceptible *Staphylococcus aureus* (MSSA) and *Streptococcus pneumoniae*, including strains that are not susceptible to penicillin.[2][3] However, its activity against methicillin-resistant *Staphylococcus aureus* (MRSA) and *Enterococcus* species is limited.[4][5]

Staphylococcus aureus

Ertapenem is more potent against MSSA than ceftriaxone and piperacillin-tazobactam.[6] The combination of **ertapenem** with cefazolin has shown synergistic effects in vitro and is being explored for the treatment of MSSA bacteremia.[7]

Organism (Number of Isolates)	MIC50 (µg/mL)	MIC90 (µg/mL)	MIC Range (µg/mL)	Reference
Methicillin- Susceptible S. aureus (MSSA)	0.12	0.5	0.03 - >16	[8]

Table 1: **Ertapenem** MIC Values for Staphylococcus aureus

Streptococcus pneumoniae

Ertapenem is highly active against Streptococcus pneumoniae, including penicillin-susceptible, -intermediate, and -resistant strains.[2][9] For penicillin-resistant pneumococci, the MIC90 of **ertapenem** is reported to be 1.0 µg/mL.[9][10]

Penicillin Susceptibility	MIC50 (µg/mL)	MIC90 (µg/mL)	Reference
Susceptible	0.016	0.03	[9]
Intermediate	0.125	0.5	[9][10]
Resistant	0.5	1.0	[9][10]

Table 2: **Ertapenem** MIC Values for Streptococcus pneumoniae Based on Penicillin Susceptibility

Enterococcus Species

Ertapenem demonstrates poor activity against Enterococcus faecalis and Enterococcus faecium.[5][8] This is attributed to poor binding affinity for the penicillin-binding proteins in these organisms.[5] For E. faecalis, MIC50 and MIC90 values have been reported as 16 µg/mL.[8] Combination therapies, such as **ertapenem** with ceftriaxone or ceftaroline, have been investigated to enhance activity against E. faecalis.[11][12]

Organism (Number of Isolates)	MIC50 (µg/mL)	MIC90 (µg/mL)	Reference
Enterococcus faecalis	16	16	[8]

Table 3: **Ertapenem** MIC Values for Enterococcus faecalis

In Vitro Activity of Ertapenem Against Gram-Positive Anaerobes

Ertapenem is highly active against a wide range of anaerobic bacteria, including Gram-positive anaerobic cocci (GPAC).[13][14]

Organism	MIC50 (µg/mL)	MIC90 (µg/mL)	Reference
Finegoldia magna	0.25	0.5	[14]
Parvimonas micra	0.06	0.125	[14]
Peptoniphilus harei	0.03	0.06	[14]

Table 4: **Ertapenem** MIC Values for Gram-Positive Anaerobic Cocci

Experimental Protocols

The determination of **ertapenem**'s in vitro activity relies on standardized antimicrobial susceptibility testing methods. The following is a detailed protocol for the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

1. Preparation of Materials:

- Antimicrobial Agent: Prepare a stock solution of **ertapenem** of known concentration. Due to the instability of carbapenems, fresh aliquots should be used for each run.[9]

- Growth Medium: Use cation-adjusted Mueller-Hinton broth (CAMHB). For fastidious organisms like *Streptococcus pneumoniae*, supplement the broth with 2.5% to 5% lysed horse blood.[\[17\]](#)
- Bacterial Inoculum:
 - From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
 - Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.
 - Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microdilution plate.
- Microdilution Plates: Use sterile 96-well microtiter plates.

2. Assay Procedure:

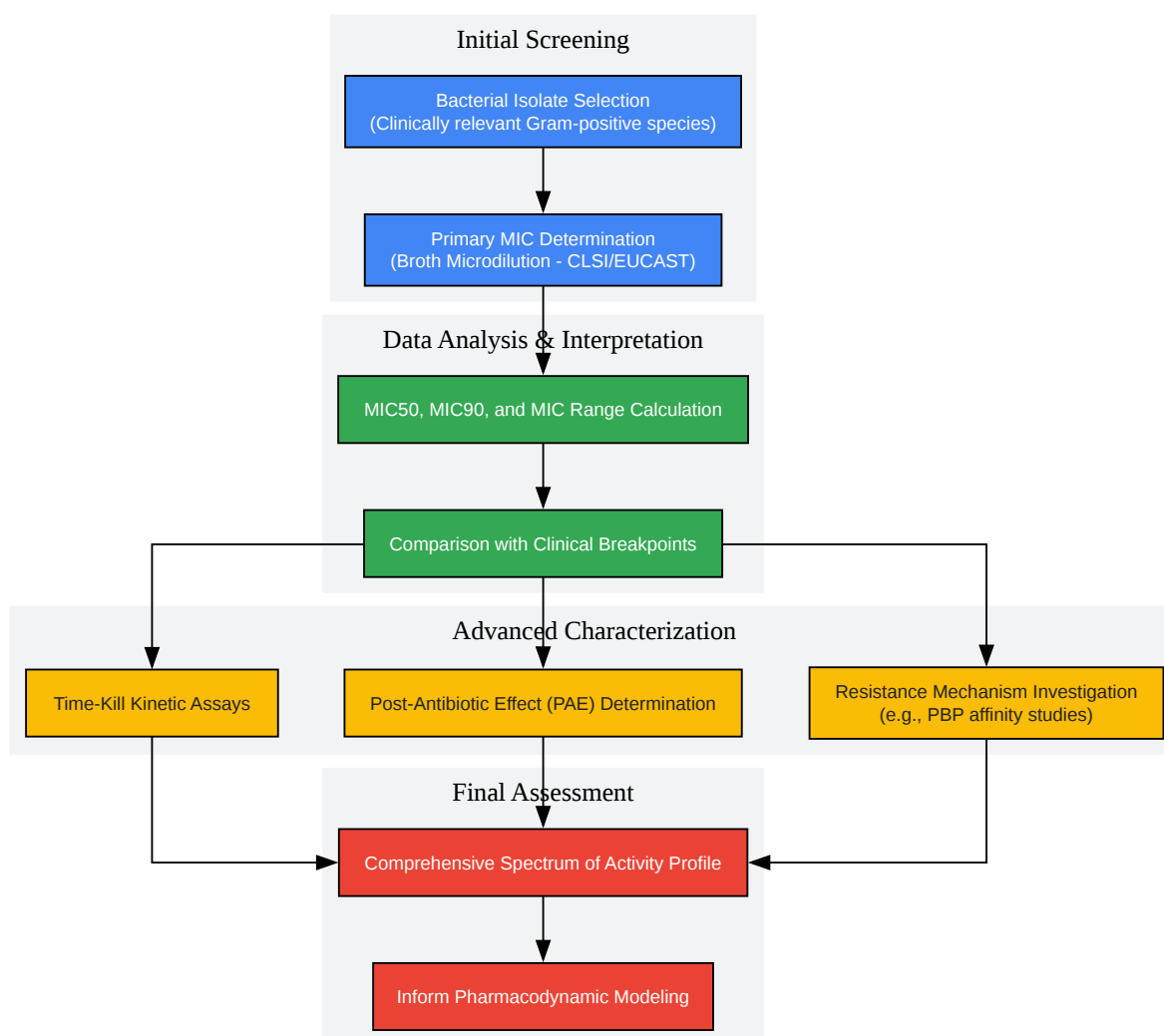
- Serial Dilutions: Perform serial two-fold dilutions of the **ertapenem** stock solution in CAMHB in the microtiter plate to achieve the desired concentration range.
- Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubation: Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air. For *Streptococcus pneumoniae*, incubate in an atmosphere of 5% CO₂.
- Reading Results: The MIC is the lowest concentration of **ertapenem** that completely inhibits visible growth of the organism.

3. Quality Control:

- Include reference strains with known MIC values in each test run to ensure the accuracy and reproducibility of the results. Recommended QC strains include *Staphylococcus aureus* ATCC 29213 and *Streptococcus pneumoniae* ATCC 49619.[\[18\]](#)

Workflow for In Vitro Activity Assessment

The following diagram illustrates the logical workflow for assessing the in vitro activity of an antibiotic like **ertapenem** against Gram-positive bacteria.



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Caption: Workflow for assessing the in vitro activity of an antibiotic against Gram-positive bacteria.

Conclusion

Ertapenem demonstrates reliable in vitro activity against key Gram-positive pathogens, including methicillin-susceptible *Staphylococcus aureus*, penicillin-susceptible and non-susceptible *Streptococcus pneumoniae*, and a variety of anaerobic Gram-positive species. Its utility is limited against MRSA and *Enterococcus* species. The standardized methodologies outlined in this guide are crucial for the accurate determination of its antimicrobial spectrum and for informing its clinical application and further drug development efforts.

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